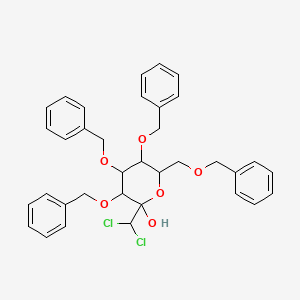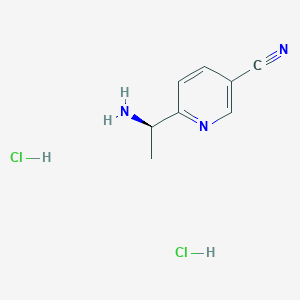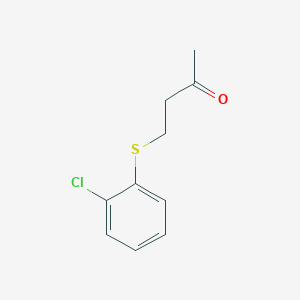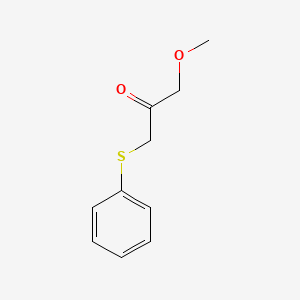
3-Fluoroisoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoroisoquinolin-5-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing isoquinoline derivatives involves cyclization reactions.
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to produce isoquinolines.
Silver Nitrate-Promoted Cyclization: This method involves the use of silver nitrate to promote cyclization and N-N bond fracture under mild conditions, leading to various substituted isoquinoline derivatives.
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions using catalysts that can be recycled and reused. Green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are also being explored to make the synthesis more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
作用機序
The mechanism of action of 3-Fluoroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Pathways Involved: The inhibition of these enzymes leads to the stabilization of enzyme-DNA complexes, resulting in the cleavage of DNA strands and ultimately causing cell death.
類似化合物との比較
6-Fluoroisoquinolin-3-ol: Another fluorinated isoquinoline derivative with similar biological activities.
Fluoroquinolones: A class of compounds known for their antibacterial properties, which also contain a fluorine atom in their structure.
Trifluoromethylated Isoquinolines: These compounds have multiple fluorine atoms and exhibit unique bioactivities and physical properties.
Uniqueness of 3-Fluoroisoquinolin-5-ol:
- The presence of a single fluorine atom at the 3-position and a hydroxyl group at the 5-position gives this compound unique chemical and biological properties.
- Its specific substitution pattern allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound for research and development in various fields .
特性
分子式 |
C9H6FNO |
|---|---|
分子量 |
163.15 g/mol |
IUPAC名 |
3-fluoroisoquinolin-5-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H |
InChIキー |
MUWSLJHBLDRVLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C(=C1)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
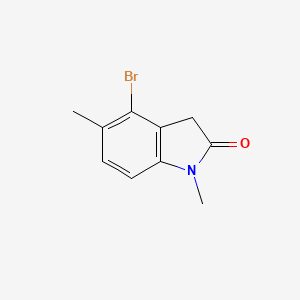
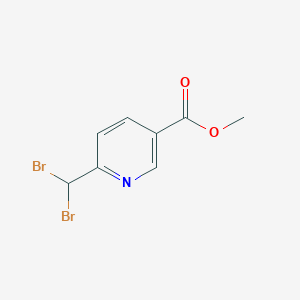

![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
